N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

Description

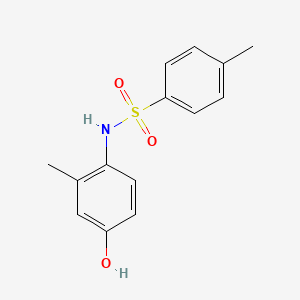

N-(4-Hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 4-hydroxy-2-methylphenyl group. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Properties

Molecular Formula |

C14H15NO3S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-14-8-5-12(16)9-11(14)2/h3-9,15-16H,1-2H3 |

InChI Key |

JKKUIIMTTCGGBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-methyl-2-oxo-benzene-1-sulfonamide, while reduction of the sulfonamide group may produce 4-hydroxy-2-methylphenylamine.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Variations in Sulfonamide Derivatives

Key Observations :

- Steric Effects : The ortho-methyl group in the main compound introduces steric hindrance, which may reduce rotational freedom compared to para-substituted analogs (e.g., 4j in ) .

- Electronic Effects : Electron-withdrawing groups (e.g., –F in ) increase electrophilicity, whereas methoxy groups (–OCH₃) enhance electron density, influencing reactivity in synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The hydroxyl group improves aqueous solubility compared to halogenated or chromene-fused derivatives. The amino analog () exhibits the highest water solubility due to its –NH₂ group .

- Lipophilicity : Chromene-fused derivatives (e.g., 4j) show higher LogP values, suggesting greater membrane permeability, which is critical for drug delivery .

Spectroscopic Characterization

- NMR: The hydroxyl proton in the main compound is expected to resonate near δ 9–10 ppm (1H NMR), similar to phenolic protons in . In contrast, amino protons in N-(4-aminophenyl) derivatives appear at δ 5–6 ppm .

- Mass Spectrometry: The molecular ion [M+H]+ for the main compound (C₁₄H₁₅NO₃S) would appear at m/z 278.08, distinct from brominated (m/z ~350 ) or chromene-fused analogs (m/z ~380 ).

- IR : A strong –OH stretch (~3200 cm⁻¹) differentiates the main compound from Schiff base analogs, which exhibit imine (C=N) stretches near 1650 cm⁻¹ .

Biological Activity

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide, commonly referred to as CCNHB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by various research findings.

CCNHB is synthesized through a series of chemical reactions involving sulfonamide derivatives. The compound's structure features a sulfonamide group attached to a hydroxy-substituted aromatic ring, which is crucial for its biological activity. The synthesis typically yields high purity and stability, making it suitable for biological evaluations.

Biological Activity Overview

CCNHB exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that CCNHB can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies have shown significant anti-proliferative effects with IC50 values ranging from 1.52 to 6.31 μM against these cancer cell lines .

- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells. This suggests that CCNHB triggers programmed cell death pathways, which are critical for effective cancer treatment .

- Antibacterial Properties : CCNHB also exhibits antibacterial activity against various Gram-positive bacteria. In studies, it showed significant inhibition at concentrations around 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways.

Anticancer Activity

A study focused on the anticancer potential of CCNHB highlighted its effectiveness against triple-negative breast cancer cells. The compound was shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, with IC50 values between 10.93 and 25.06 nM. This selectivity suggests that CCNHB could be developed as a targeted therapy for specific cancer types .

Antimicrobial Activity

In another study assessing the antimicrobial properties of CCNHB, it was found to significantly inhibit biofilm formation by K. pneumoniae and S. aureus. The compound's ability to disrupt bacterial growth mechanisms indicates its potential as an antibacterial agent in clinical settings .

Data Table: Biological Activities of CCNHB

| Activity Type | Cell Line/Organism | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| Anticancer (MDA-MB-231) | Breast Cancer | 1.52 - 6.31 | Significant |

| Apoptosis Induction | MDA-MB-231 | N/A | Increased by 22-fold |

| Antibacterial | S. aureus | N/A | 80.69% |

| Antibacterial | K. pneumoniae | N/A | 79.46% |

The biological activity of CCNHB can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : By inhibiting carbonic anhydrase IX, CCNHB disrupts the pH regulation within tumor microenvironments, leading to reduced tumor growth and increased apoptosis.

- Cellular Uptake : Studies using HPLC methods have confirmed that CCNHB is effectively taken up by cancer cells, enhancing its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.